molecular formula C21H24N2O4S B2631364 N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421445-23-9

N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2631364
CAS No.: 1421445-23-9
M. Wt: 400.49
InChI Key: CXCKLQDQUBFYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl thioether group

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as an analgesic or anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with a benzo[d][1,3]dioxole derivative.

    Attachment of the Methoxyphenyl Thioether Group: This step involves the reaction of the intermediate compound with a methoxyphenyl thiol under basic conditions to form the thioether linkage.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the methoxyphenyl thioether group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include:

    N-(benzo[d][1,3]dioxol-5-yl)-4-(methylthio)piperidine-1-carboxamide: Lacks the methoxy group on the phenyl ring.

    N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide: Contains a hydroxy group instead of a methoxy group.

    N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxamide: Contains a chloro group instead of a methoxy group.

The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-25-17-3-5-18(6-4-17)28-13-15-8-10-23(11-9-15)21(24)22-16-2-7-19-20(12-16)27-14-26-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKLQDQUBFYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.